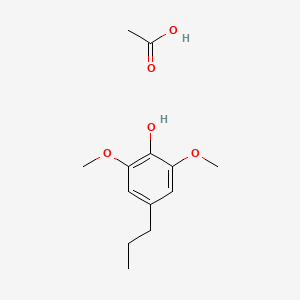
Acetic acid;2,6-dimethoxy-4-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6-dimethoxy-4-propylphenol is a chemical compound with the molecular formula C₁₃H₂₀O₅ and a molecular weight of 256.295 g/mol . It is also known by other names such as Phenol,2,6-dimethoxy-4-propyl-,acetate and 2-acetoxy-1,3-dimethoxy-5-propyl-benzene . This compound is characterized by its aromatic structure, which includes two methoxy groups and a propyl group attached to the benzene ring.
Preparation Methods
The synthesis of acetic acid;2,6-dimethoxy-4-propylphenol typically involves the acetylation of 2,6-dimethoxy-4-propylphenol. One common method includes the reaction of 2,6-dimethoxy-4-propylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles of acetylation using appropriate reagents and catalysts.
Chemical Reactions Analysis
Acetic acid;2,6-dimethoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: The methoxy and propyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;2,6-dimethoxy-4-propylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,6-dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Acetic acid;2,6-dimethoxy-4-propylphenol can be compared with other similar compounds such as:
2,6-dimethoxy-4-propylphenol: This compound lacks the acetyl group but shares similar structural features.
4-ethyl-2-methoxyphenol: Another phenolic compound with similar functional groups but different alkyl substitution.
2-methoxy-4-propylphenol: Similar in structure but with fewer methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22805-53-4 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
acetic acid;2,6-dimethoxy-4-propylphenol |
InChI |
InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
YQHNOKJFMYODLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















